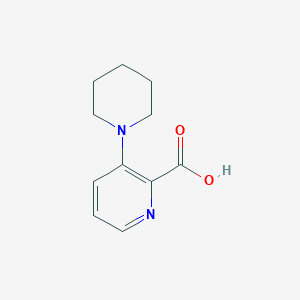

3-Piperidinopyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Piperidinopyridine-2-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of alkaloids and other organic molecules. While the provided papers do not directly discuss 3-Piperidinopyridine-2-carboxylic acid, they do provide insights into related piperidine and pyridine derivatives, which can be useful in understanding the chemistry of similar compounds.

Synthesis Analysis

The synthesis of piperidine-related alkaloids often involves the use of chiral building blocks. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been examined as a chiral building block for piperidine-related alkaloids, synthesized through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . Similarly, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described for the synthesis of 2,3-disubstituted pyrrolidines and piperidines . These methods could potentially be adapted for the synthesis of 3-Piperidinopyridine-2-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with different stereoisomers and conformations. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid has been characterized by X-ray analysis, spectroscopies, and computational studies, revealing distinct components linked by hydrogen bonds and adopting chair conformations . Understanding the molecular structure of 3-Piperidinopyridine-2-carboxylic acid would require similar analytical techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including iodocarbamation, decarbamation, and ring expansion. The desymmetrization of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using iodocarbamation is a key step in synthesizing certain alkaloids . Additionally, the ring expansion of azabicyclo[3.3.0]octane systems to chiral piperidine derivatives has been achieved with high diastereoselectivity . These reactions could be relevant to the chemical transformations that 3-Piperidinopyridine-2-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the formation of hydrogen-bonded complexes can affect the stability and solubility of these compounds . The characterization of such complexes through spectroscopic and theoretical studies provides insights into the intermolecular interactions that govern the properties of these molecules. The properties of 3-Piperidinopyridine-2-carboxylic acid would likely be influenced by its ability to form similar interactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This study developed a method for direct access to 3-aryl-N-Boc-piperidines through palladium-catalyzed migrative Negishi coupling, showing the potential of such compounds in pharmaceutical research due to their selectivity and yields (Millet & Baudoin, 2015).

Synthesis and Characterization of Fe3O4-SA-PPCA : This research introduced Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst, demonstrating its efficiency and reusability in the synthesis of certain derivatives, highlighting the chemical versatility of piperidine-related compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Biological and Pharmacological Applications

Antimicrobial Activity : New pyridine derivatives incorporating the piperidine motif were synthesized and evaluated for their antimicrobial activity. This study underscores the potential of piperidine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Research : The synthesis and biological evaluation of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid were investigated, showing potential anticancer activity by specifically targeting mitochondria, demonstrating the utility of piperidine analogs in anticancer drug development (Pierroz et al., 2012).

Drug Design and Synthesis

Synthesis of Novel Substituted Piperazine Analogues : This research focused on designing, synthesizing, and evaluating novel carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity, contributing to the development of potential therapeutic agents (Youssef et al., 2011).

Library Screening for GABA Transporter 1 : A study employed mass spectrometry binding assays for library screening targeting γ-Aminobutyric Acid (GABA) Transporter 1, using libraries generated from dynamic combinatorial chemistry. This approach illustrates the application of piperidine-3-carboxylic acid derivatives in identifying potent ligands for neurological targets (Sindelar & Wanner, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

3-piperidin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWMAMIMWHCYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594492 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinopyridine-2-carboxylic acid | |

CAS RN |

898289-01-5 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)